3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
3-chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDADFQYZTUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374021 | |
| Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78583-88-7 | |
| Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78583-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the formation of the propenenitrile backbone through condensation reactions, followed by chlorination at the 3-position. The key steps include:
- Formation of the 4-nitrophenyl-substituted precursor (often a phenylacetonitrile derivative).
- Introduction of the chloro substituent via halogenation or chlorination reactions.
- Control of stereochemistry and purity through reaction conditions and purification.
Specific Synthetic Routes
Knoevenagel Condensation Followed by Chlorination
One common approach is the Knoevenagel condensation of 4-nitrobenzaldehyde with a suitable nitrile source (e.g., malononitrile or phenylacetonitrile derivatives) to form the α,β-unsaturated nitrile intermediate. This intermediate is then subjected to chlorination at the 3-position.
-
- Base-catalyzed condensation (e.g., using pyridine or potassium carbonate).
- Chlorination using reagents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS).
- Temperature control between 0 °C and room temperature to avoid side reactions.
-
- Extraction with organic solvents (e.g., dichloromethane).
- Column chromatography using silica gel with hexane/ethyl acetate mixtures.
This method is supported by procedures involving the preparation of related 4-nitrophenylacetic acid derivatives and their esters, which are then converted to the nitrile and chlorinated analogs under controlled conditions.
Direct Halogenation of 3-(4-nitrophenyl)prop-2-enenitrile
Another method involves the direct chlorination of the double bond in 3-(4-nitrophenyl)prop-2-enenitrile using chlorine sources under acidic or neutral conditions.
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- Chlorine gas or N-chlorosuccinimide.
- Acidic media such as sulfuric acid or acetic acid to facilitate electrophilic chlorination.
-
- Filtration of precipitated product.
- Washing and recrystallization from appropriate solvents to enhance purity.
This approach is analogous to nitration and halogenation processes described for structurally related compounds, emphasizing the importance of acid strength and temperature control to reduce side products.
Experimental Data Summary
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Knoevenagel condensation | 4-nitrobenzaldehyde, malononitrile, base | 0 to 25 | 70-80 | Base: pyridine or K2CO3; solvent: ethanol or methanol |
| Chlorination (POCl3 or NCS) | POCl3 or NCS, pyridine or DCM | 0 to 25 | 65-75 | Controlled addition, stirring required |
| Direct chlorination | Cl2 or NCS, H2SO4 (65-85%) | -20 to +40 | 60-70 | Avoids dinitro byproducts; filtration and recrystallization needed |
Research Findings and Analysis
Reaction Medium: Sulfuric acid concentration critically affects the selectivity of chlorination. Using 70-80% sulfuric acid provides a homogeneous medium that minimizes side reactions and facilitates stirring.
Temperature Control: Maintaining low temperatures (-20 to +40 °C) during chlorination reduces the formation of undesired dinitro or over-chlorinated derivatives, improving yield and purity.
Purification: Filtration of the precipitated product followed by washing and recrystallization is essential to obtain high-purity 3-chloro-3-(4-nitrophenyl)prop-2-enenitrile.
Alternative Routes: The use of ester intermediates and their subsequent hydrolysis and chlorination has been demonstrated to be effective, with yields ranging from 50% to 75% depending on the specific conditions and reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted products can be formed.
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Oxidized Products: Oxidation reactions yield various oxidized compounds.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can selectively target the aryl hydrocarbon receptor (AhR), which is implicated in cancer progression. A study highlighted the development of a series of 2-phenylacrylonitriles that demonstrated selective activity against cancerous cell lines while sparing normal cells . This suggests that this compound could be synthesized and tested for similar bioactivity.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its nitrile group can participate in various reactions, including nucleophilic additions and cycloadditions, making it valuable for creating more complex molecules. The ability to modify the nitrophenyl group further enhances its utility in synthesizing derivatives that may possess unique biological or physical properties.
Materials Science
In materials science, compounds like this compound are explored for their optical properties. Research into related acrylonitrile derivatives has shown that they can exhibit interesting optical behaviors due to their π-conjugated systems . Such properties could be harnessed in developing new materials for optoelectronic applications.
Case Study 1: Anticancer Activity
A recent study developed a quantitative structure–activity relationship (QSAR) model to predict the cytotoxicity of various acrylonitrile derivatives against breast cancer cell lines . The findings indicated that certain structural features significantly influenced biological activity, suggesting that similar modeling could be applied to this compound to optimize its anticancer efficacy.
Case Study 2: Synthesis of Derivatives
The synthesis of derivatives of this compound has been documented, demonstrating its utility as a precursor in creating more complex compounds with potential pharmaceutical applications . The methodology involved standard organic synthesis techniques, indicating the compound's accessibility for further research and development.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules, influencing their function and activity.
Comparison with Similar Compounds
trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- Structure : Substitutes the chloro group with a 3,4-dimethoxyphenyl group, retaining the 4-nitrophenyl moiety.
- Synthesis: Prepared via Knovenagel condensation of 3,4-dimethoxybenzaldehyde and 4-nitrobenzyl cyanide in ethanol .
- Properties: Crystallography: Crystallizes in a monoclinic system (space group P1) with Z = 4, a = 10.2211 Å, and Dx = 1.418 Mg/m³. H-bonding and π-π stacking influence its crystal packing . Electronic Properties: The methoxy (-OCH₃) groups are electron-donating, contrasting with the electron-withdrawing -Cl in the parent compound. DFT studies reveal enhanced electro-optical properties (e.g., polarizability, hyperpolarizability) and charge transport efficiency, making it suitable for optoelectronic applications .
- Applications: Investigated for nonlinear optical (NLO) materials and organic semiconductors due to extended conjugation and donor-acceptor architecture .
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7)
- Structure : Features a Z-configuration with 4-chloro and 3-nitro substituents, altering the electronic distribution compared to the para-nitro isomer.
- Synthesis: Likely synthesized via analogous Knovenagel methods.
- Molecular weight: 289.16 g/mol, with a density of 1.345 g/cm³ .
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile (CAS 1888390-55-3)
- Structure : Nitro group at the meta position on the phenyl ring, differing from the para-nitro in the parent compound.
- Properties :
- Applications: Limited data, but structural similarity suggests utility in heterocycle synthesis (e.g., benzothiazoles or pyrimidines, as in ).
3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile (CAS 1025318-05-1)
- Structure : Incorporates a phenylcarbonyl (-COPh) group instead of the nitrile’s -CN, with 4-chloro-3-nitro substitution.
- Properties :
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | C₉H₅ClN₂O₂ | 4-NO₂, 3-Cl | 208.60 | High reactivity in cyclization | [4,20] |
| trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)-prop-2-enenitrile | C₁₇H₁₄N₂O₄ | 4-NO₂, 3,4-(OCH₃)₂ | 310.30 | NLO materials, charge transport | [4,12] |
| (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)-prop-2-enenitrile | C₁₅H₉ClN₂O₂ | 3-NO₂, 4-Cl (Z-configuration) | 289.16 | Synthetic intermediate | [9] |
| 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile | C₉H₅ClN₂O₂ | 3-NO₂, 3-Cl | 208.60 | Heterocycle synthesis | [20] |
| 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)-prop-2-enenitrile | C₁₆H₉ClN₂O₃ | 4-Cl-3-NO₂, -COPh | 327.72 | Medicinal chemistry candidate | [15] |
Key Findings and Implications
- Substituent Effects : Para-nitro groups enhance conjugation and electronic properties compared to meta-substituted analogs. Methoxy groups (electron-donating) improve charge transport, while chloro and nitro groups favor reactivity in cyclization .
- Synthetic Utility : The parent compound’s chloro-nitro combination is optimal for generating heterocyclic frameworks (e.g., thiophenes in ).
- Material Science Potential: Dimethoxy derivatives exhibit superior electro-optical properties, whereas nitro-chloro analogs are better suited as reactive intermediates .
Biological Activity
3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.6 g/mol. The compound features a chloro group , a nitro group , and a nitrile group , which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Key mechanisms include:
- Enzyme Inhibition : The chloro and nitro groups enhance the compound's ability to inhibit specific enzymes by modifying their active sites.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has the potential to target cancer cell lines, particularly through interactions with the aryl hydrocarbon receptor (AhR), which is implicated in cancer progression .
- Enzyme Inhibition : The compound has been evaluated for its ability to act as an enzyme inhibitor, showing promise in the development of therapeutic agents .
- Genotoxicity : Investigations into the genotoxic effects of similar nitrile compounds indicate potential risks associated with their use, necessitating further studies on safety profiles .
Case Study 1: Anticancer Activity
A study explored the effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated selective cytotoxicity against cancerous cells while sparing normal cells, indicating its potential as a therapeutic agent .
Case Study 2: Enzyme Interaction
In vitro assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₅ClN₂O₂ | Contains both chloro and nitro groups |
| 2-Chloro-3-(4-methylphenyl)prop-2-enenitrile | C₉H₈ClN₂ | Lacks nitro group; different biological activity |
| 3-Bromo-3-(4-nitrophenyl)prop-2-enenitrile | C₉H₈BrN₂O₂ | Bromine substitution alters reactivity |
Q & A
Basic: What are the key methodological steps for synthesizing 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile?
Answer:
The synthesis typically involves a condensation reaction between 4-nitrobenzaldehyde and a chloroacetonitrile derivative under acidic or basic catalysis. Critical steps include:
- Reagent Optimization : Use of catalysts like piperidine or acetic acid to enhance reaction efficiency.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate the product .
Table 1 : Representative Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Catalyst | Piperidine (0.1 eq) |
| Temperature | 70°C |
| Reaction Time | 6–8 hours |
| Yield | 65–75% |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirms molecular structure via chemical shifts (e.g., nitrile carbon at ~115 ppm in NMR, aromatic protons at 7.8–8.3 ppm in NMR) .
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2220 cm, nitro group at ~1520 cm) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing using programs like SHELXL .
Advanced: How do electronic and steric factors influence its reactivity in nucleophilic substitution reactions?
Answer:
- Electronic Effects : The electron-withdrawing nitro group activates the β-carbon for nucleophilic attack by polarizing the C-Cl bond.
- Steric Hindrance : Bulky substituents on the aromatic ring reduce reaction rates, requiring solvents like DMF to improve accessibility.
- Methodological Approach : Kinetic studies (e.g., monitoring reaction progress via HPLC) and substituent variation (e.g., replacing nitro with methoxy) to quantify effects .
Advanced: What computational methods elucidate its electronic properties?
Answer:
- DFT/TD-DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.8 eV for the nitro derivative) and charge-transfer transitions. Software: Gaussian 09 with B3LYP/6-311++G(d,p) basis set .
- NLO Applications : High hyperpolarizability values (~120 × 10 esu) suggest potential in nonlinear optics .
Table 2 : Computed Electronic Parameters
| Property | Value |
|---|---|
| HOMO-LUMO Gap | 3.8 eV |
| Dipole Moment | 6.2 Debye |
| Hyperpolarizability | 120 × 10 esu |
Advanced: How is crystallographic data validated for this compound?
Answer:
- Refinement : SHELXL refines atomic positions against X-ray data, with R-factor thresholds (<0.05 for high-resolution data) .
- Twinning Detection : PLATON checks for merohedral twinning, critical for nitro-substituted crystals .
- Hydrogen Bonding : Graph-set analysis (e.g., chains) using Mercury software to map intermolecular interactions .
Advanced: What strategies resolve contradictions in reaction mechanism hypotheses?
Answer:
- Isotopic Labeling : -labeling of nitro groups to track substituent effects.
- Intermediate Trapping : Use of TEMPO to detect radical intermediates in photochemical pathways.
- Cross-Validation : Correlate experimental kinetics with DFT-calculated activation energies .
Advanced: How do solvent polarity and proticity affect synthesis outcomes?
Answer:
- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity but may increase side reactions.
- Protic Solvents (e.g., ethanol): Stabilize intermediates via hydrogen bonding but reduce reaction rates.
- Dielectric Screening : Solvents with ε > 20 (e.g., DMSO) improve nitro group activation .
Advanced: What analytical workflows address conflicting spectral data?
Answer:
- Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous peaks.
- Dynamic NMR : Resolve rotameric equilibria (e.g., hindered rotation around the C-Cl bond) by variable-temperature studies.
- Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) to resolve disorder in nitro group orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
